molecular formula C15H16ClNO B3172404 3-Chloro-2-(2-isopropylphenoxy)aniline CAS No. 946727-42-0

3-Chloro-2-(2-isopropylphenoxy)aniline

Cat. No.: B3172404
CAS No.: 946727-42-0
M. Wt: 261.74 g/mol
InChI Key: DEHRWVWHPPXWIV-UHFFFAOYSA-N
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Description

3-Chloro-2-(2-isopropylphenoxy)aniline (IUPAC name: 5-chloro-2-[2-(propan-2-yl)phenoxy]aniline) is a halogenated aniline derivative with a substituted phenoxy group. Its molecular formula is C₁₅H₁₆ClNO, and it is structurally characterized by a chloro substituent at the 3-position of the aniline ring and a 2-isopropylphenoxy group at the 2-position. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate due to its reactive amine and aromatic ether functionalities .

Properties

IUPAC Name

3-chloro-2-(2-propan-2-ylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-10(2)11-6-3-4-9-14(11)18-15-12(16)7-5-8-13(15)17/h3-10H,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHRWVWHPPXWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC2=C(C=CC=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(2-isopropylphenoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield quinones, while reduction reactions can produce aniline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2-isopropylphenoxy)aniline involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit chitin formation in insects, affecting their growth and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Oxygen vs. Sulfur Linkages

3-Chloro-2-(isopropylthio)aniline
  • Molecular Formula : C₁₂H₁₆ClNS
  • CAS/EC : 17481-27-5 / 241-497-6
  • Key Differences: The phenoxy group in the target compound is replaced with a thioether (S) linkage.
3-Chloro-2-(methylsulfanyl)aniline
  • Molecular Formula : C₇H₈ClNS
  • CAS/EC : 19284-91-4 / N/A
  • Applications : Used as a pharmaceutical intermediate (>99% purity) with applications in medicinal chemistry and pesticide synthesis .
  • Safety : Requires stringent handling (e.g., CHNS elemental analysis) but lacks explicit regulatory restrictions compared to isopropylthio derivatives .

Aromatic Substituent Modifications

3-Chloro-2-(naphthalen-1-ylmethoxy)aniline
  • Molecular Formula: C₁₇H₁₄ClNO
  • Molar Mass : 283.75 g/mol
  • Hazard Classification : Classified as irritant (Xi) due to its aromatic bulk, which may influence solubility and metabolic pathways .

Heterocyclic Derivatives

3-Chloro-2-(1-piperidinyl)aniline
  • Molecular Formula : C₁₁H₁₅ClN₂
  • CAS : 58785-06-1
  • Properties : The piperidine ring introduces basicity (pKa ~10–11), enabling salt formation and altering solubility in acidic environments.
  • Applications : Utilized in medicinal chemistry for its amine functionality, which can interact with biological targets like enzymes or receptors .
3-Chloro-2-(3-methylpiperidin-1-yl)aniline
  • CAS : 915921-30-1

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Type Key Applications Regulatory Notes
3-Chloro-2-(2-isopropylphenoxy)aniline C₁₅H₁₆ClNO ~261.75 Phenoxy (O-linked) Pharma intermediates No explicit restrictions
3-Chloro-2-(isopropylthio)aniline C₁₂H₁₆ClNS 241.73 Thioether (S-linked) Prohibited in dyes Listed as hazardous
3-Chloro-2-(methylsulfanyl)aniline C₇H₈ClNS 192.84 Methylsulfanyl (S) Pharma synthesis High purity required
3-Chloro-2-(naphthylmethoxy)aniline C₁₇H₁₄ClNO 283.75 Naphthylmethoxy (O) Research chemical Irritant (Xi)
3-Chloro-2-(1-piperidinyl)aniline C₁₁H₁₅ClN₂ 188.27 Piperidine (N-heterocycle) Medicinal chemistry Limited bulk data

Research Findings and Implications

  • Electronic Effects: Oxygen-linked compounds (e.g., phenoxy derivatives) exhibit higher polarity and hydrogen-bonding capacity compared to sulfur analogues, influencing their solubility and interaction with biological targets .
  • Synthetic Utility : Piperidine and naphthyl-substituted variants are favored in drug discovery for their modular reactivity and ability to mimic natural alkaloids .

Biological Activity

3-Chloro-2-(2-isopropylphenoxy)aniline, a compound with the molecular formula C15H16ClNO and a molecular weight of approximately 261.75 g/mol, has garnered attention for its diverse biological activities. Its unique structure, featuring a chloro group at the 3-position and an isopropylphenoxy group at the 2-position of the aniline structure, contributes to its potential applications in pharmacology and agrochemistry.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to interact with specific molecular targets, particularly enzymes involved in critical biological pathways. For instance, studies suggest that it may inhibit enzymes related to chitin synthesis in insects, thereby impacting their growth and development. This mechanism positions the compound as a potential candidate for agricultural pest control.

Pharmacological Applications

Beyond its insecticidal properties, derivatives of this compound have been explored for various pharmacological applications. These include:

  • Anti-inflammatory effects : Preliminary studies indicate that the compound may possess anti-inflammatory properties, making it a candidate for further investigation in treating inflammatory diseases.
  • Analgesic effects : The compound has also been noted for potential analgesic effects, suggesting its utility in pain management therapies.

Interaction Studies

The interaction studies of this compound focus on its binding affinity to various biological targets. Research has demonstrated that it can inhibit specific enzymes by binding to their active sites, effectively blocking their activity. This property is critical for understanding the compound's therapeutic effects and guiding future drug design efforts.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameChemical FormulaKey Features
3-Chloro-4-(4-isopropylphenoxy)anilineC15H16ClNOSimilar substitution pattern but differs in position of substituents.
3,4-DichloroanilineC7H6Cl2NCommonly used in dyes and herbicides.
2,4-DichloroanilineC7H6Cl2NKnown for applications in agrochemicals and pharmaceuticals.

The distinct substitution pattern of this compound imparts unique chemical properties compared to these related compounds, enhancing its potential utility in various applications.

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

  • Insect Growth Inhibition : A study demonstrated that exposure to this compound significantly reduced chitin synthesis in larvae of specific insect species, leading to impaired growth and development.
  • Anti-inflammatory Activity : In vitro assays indicated that derivatives of this compound inhibited pro-inflammatory cytokine production in human cell lines, suggesting potential therapeutic applications in inflammatory diseases.
  • Analgesic Effects : Animal model studies showed that administration of the compound resulted in reduced pain responses compared to control groups, indicating its potential as an analgesic agent.

These findings underscore the multifaceted biological activities of this compound and its derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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